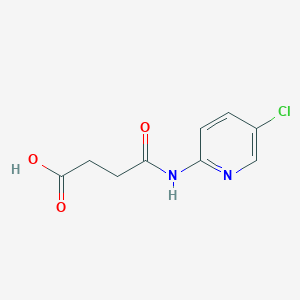
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPB is a small molecule that belongs to the class of pyridine derivatives and has a molecular weight of 253.68 g/mol.
Wissenschaftliche Forschungsanwendungen
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and suppresses angiogenesis, leading to the inhibition of tumor growth and metastasis. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation. In the brain, this compound reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid has several advantages for lab experiments, including its small size, high purity, and low toxicity. This compound can be easily synthesized in high yield and purity, making it readily available for research. However, this compound also has some limitations, including its limited solubility in water and its potential for off-target effects due to its broad mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid, including its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in different cell types. In addition, the development of more potent and selective this compound analogs may lead to the identification of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid involves the reaction of 2-chloro-5-nitropyridine with ethyl acetoacetate, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
4-[(5-chloropyridin-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIDLXZIPGBDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

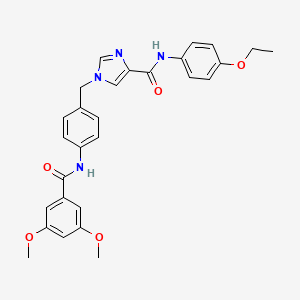



![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)
![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)
![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2518003.png)

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)
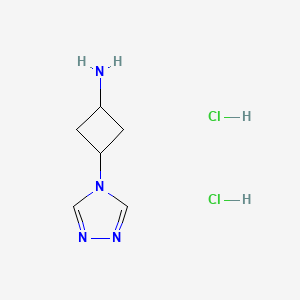

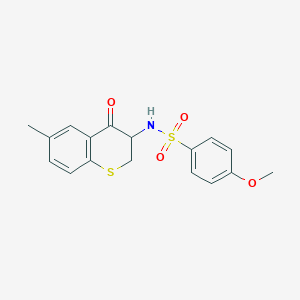
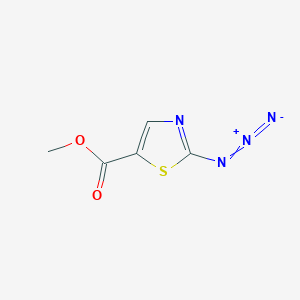
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)